2-Pyrimidinemethanamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-Pyrimidinemethanamine involves various chemical reactions and methodologies. For instance, novel polyimides containing pyrimidine units were synthesized using a condensation reaction of vinamidium salts and amidine chloride salts, followed by a hydrazine palladium-catalyzed reduction . Another approach involved the synthesis of a pyridine-containing aromatic dianhydride monomer, which was then used to prepare a series of new polyimides . Additionally, 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines were synthesized as potential inhibitors of dihydrofolate reductases through reductive amination and nucleophilic displacement reactions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their properties and applications. The pyrimidine-2,4-diamine molecule, for example, is nearly planar, which is significant for its interactions and crystal packing . The presence of pyrimidine moieties in the main chain of polyimides affects their solubility and thermal properties . The design of diamine monomers containing pyrimidine or pyridine moieties is tailored to achieve specific optical and mechanical properties in the resulting polyimides .

Chemical Reactions Analysis

Chemical reactions involving pyrimidine derivatives are diverse and include aminolysis, reduction, and condensation reactions. For instance, aminolysis at the 2-position of a pyrimidine compound with amino acids was used to synthesize N-(4-amino-6-hydroxy-5-nitroso-2-pyrimidinyl) amino acids . The reductive amination of 2,4-diamino-5-methyl 6-carboxaldehyde with substituted indolines was part of the synthesis of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine-containing compounds are influenced by their molecular structure. Polyimides derived from pyrimidine-based diamines exhibit excellent thermal stability, with glass transition temperatures ranging from 280-437°C and weight loss temperatures in the range of 545-588°C in air . They also possess high mechanical strength, with tensile strengths ranging from 185-282 MPa . The solubility of these polyimides in polar solvents is attributed to the presence of pyrimidine or pyridine moieties . The crystal packing of pyrimidine-2,4-diamine acetone monosolvate is stabilized by hydrogen bonding and weak C—H⋯π interactions .

Applications De Recherche Scientifique

Synthesis and Biological Potentials

2-Pyrimidinemethanamine, as a derivative within the pyrimidine family, shares the core structure of pyrimidines which are crucial in the synthesis of various compounds exhibiting significant biological activities. Pyrimidine derivatives are recognized for their wide applicability in anticancer and antiviral therapies, showcasing enhanced potentials against different human cancer cell lines and viruses such as HIV and HSV-1. The synthesis of pyrimidine derivatives is straightforward, enabling the exploration of their diverse chemical and biological applications (Kumar, Deep, & Narasimhan, 2019).

Advancements in Synthetic Methods

Recent studies have focused on improving the synthesis methods for pyrimidine derivatives to enhance their biological efficacy. For instance, a novel microwave-assisted synthesis method in aqueous media has been developed for producing pyrimidine derivatives with antinociceptive activities. This method is more eco-friendly, reducing the usage of harmful solvents and residues, and has shown satisfactory chemical yields (Xavier, Simas, Falcão, & Anjos, 2013).

Molecular Mimicry and Structural Studies

2-Pyrimidinemethanamine derivatives also serve as molecular mimics for nucleobases in DNA and RNA, providing a platform for structural and functional studies. The gas-phase UV spectrum analysis of a base pair mimic involving 2-pyridone, a counterpart of 2-Pyrimidinemethanamine, demonstrates its relevance in understanding Watson-Crick and Hoogsteen base pairing, thus contributing to the field of medicinal chemistry and nucleic acid research (Frey, Leist, Müller, & Leutwyler, 2006).

Fluorescence Sensing and Imaging Applications

A study has synthesized pyrimidine-based derivatives from renewable sources, exhibiting high selectivity and sensitivity toward Cu2+ ions. These derivatives, including 2-Pyrimidinemethanamine analogs, could be used as effective fluorescence probes and imaging agents, indicating their potential in biomedical imaging and diagnostic applications (Wang et al., 2017).

Direct Functionalization for Drug Development

Furthermore, the direct C-H functionalization using 2-Pyrimidinemethanamine derivatives has been explored for synthesizing acyl indoles, which are significant in drug development. This showcases the versatility of pyrimidine derivatives in synthesizing biologically active molecules through innovative synthetic approaches (Kumar & Sekar, 2015).

Safety and Hazards

2-Pyrimidinemethanamine may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mécanisme D'action

Target of Action

It is known that 2-pyrimidinemethanamine is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that pyrimidine derivatives like 2-pyrimidinemethanamine often inhibit the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for dna synthesis and cell multiplication .

Biochemical Pathways

2-Pyrimidinemethanamine likely affects the purine and pyrimidine biosynthesis pathways. These pathways are crucial for the synthesis of nucleic acids (RNA and DNA), regulation of enzymatic reactions, and as a source of energy . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies .

Pharmacokinetics

General principles of pharmacokinetics suggest that the compound would be well absorbed, distributed to various tissues (such as the kidneys, lung, liver, and spleen), metabolized, and excreted in the urine .

Result of Action

Given its potential role in inhibiting dihydrofolate reductase, it could lead to a decrease in dna synthesis and cell multiplication .

Propriétés

IUPAC Name |

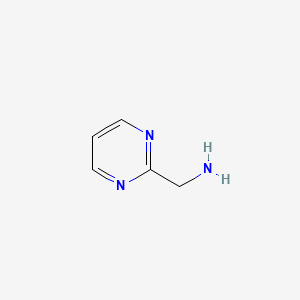

pyrimidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-5-7-2-1-3-8-5/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSKZJGILXBSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405311 | |

| Record name | 2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75985-45-4 | |

| Record name | 2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75985-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.